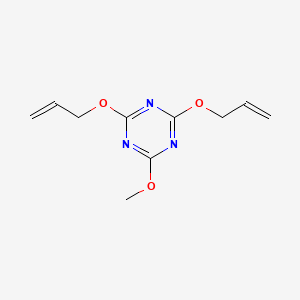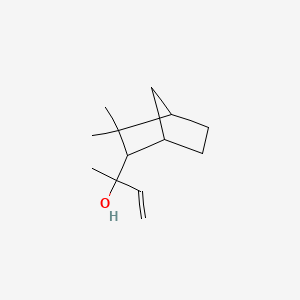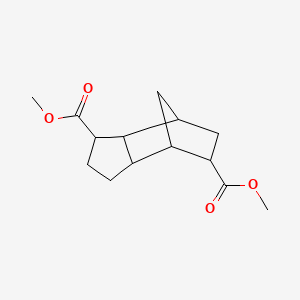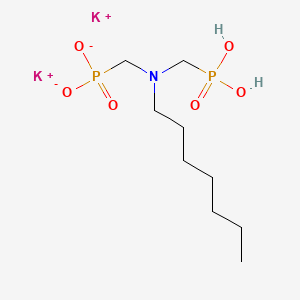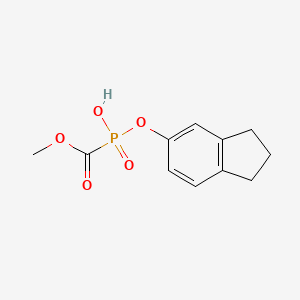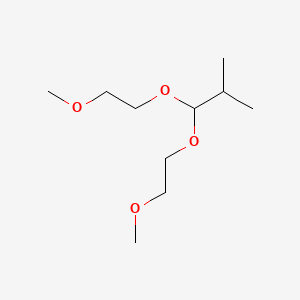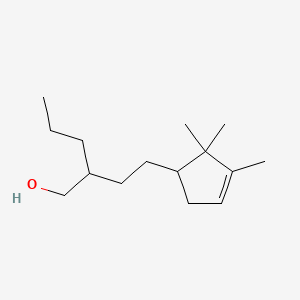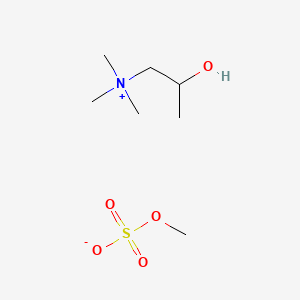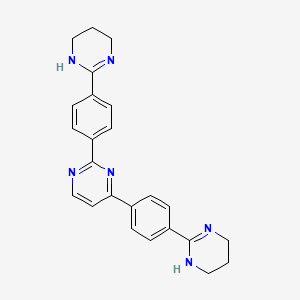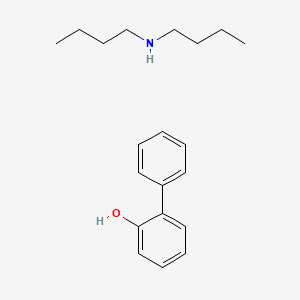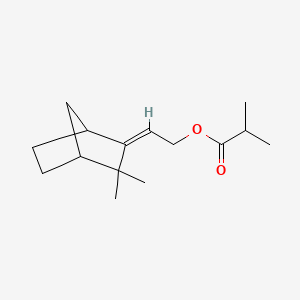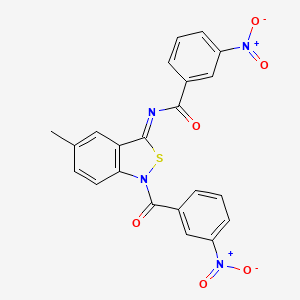
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Final Coupling: The final step involves the coupling of the intermediate with 3-nitrobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzisothiazole ring or nitrobenzoyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
Applications De Recherche Scientifique
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it valuable in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and benzisothiazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar nitrobenzoyl group and have shown a wide range of biological activities.
Ethyl 5-Methyl-1-(3-Nitrobenzoyl)Pyrrolo(1,2-A)Quinoline-3-Carboxylate: This compound also contains a nitrobenzoyl group and is used in various chemical and biological studies.
Uniqueness
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is unique due to its benzisothiazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
99523-84-9 |
|---|---|
Formule moléculaire |
C22H14N4O6S |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
N-[5-methyl-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-8-9-19-18(10-13)21(23-20(27)14-4-2-6-16(11-14)25(29)30)33-24(19)22(28)15-5-3-7-17(12-15)26(31)32/h2-12H,1H3 |
Clé InChI |
FRILJNBVZBSAPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


